molecular formula C22H18O5S B2861833 5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2-methoxybenzoate CAS No. 433259-58-6

5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2-methoxybenzoate

Cat. No. B2861833
M. Wt: 394.44
InChI Key: RBIJFUHIOJYIKQ-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2-methoxybenzoate, also known as O-Desmethyltramadol, is a synthetic opioid that is structurally related to tramadol. This compound is widely used in scientific research due to its potent analgesic properties.

Scientific Research Applications

Antidepressant and Anticancer Applications

Antidepressant Potential : Derivatives of benzo[b]thiophene, similar in structural motifs to the compound of interest, have been synthesized and evaluated for their dual action at 5-HT1A serotonin receptors and serotonin reuptake inhibition, indicating potential antidepressant properties (Orus et al., 2002).

Anticancer and Antiviral Activities : Research into pyrazoline-substituted 4-thiazolidinones, which share a similar interest in heterocyclic and aromatic compounds, has demonstrated selective inhibition of leukemia cell lines and activity against Tacaribe virus, suggesting applications in anticancer and antiviral therapies (Havrylyuk et al., 2013).

Neuroprotective and Anti-Alzheimer's Disease Potential

Histone Deacetylase Inhibition for Alzheimer's : Compounds with methoxybenzoyl groups have been developed as selective histone deacetylase 6 inhibitors, demonstrating neuroprotective activity and potential for ameliorating Alzheimer's disease phenotypes by decreasing tau protein phosphorylation and aggregation (Lee et al., 2018).

properties

IUPAC Name

[5-methoxy-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O5S/c1-25-15-9-11-17(19(23)12-10-16-6-5-13-28-16)21(14-15)27-22(24)18-7-3-4-8-20(18)26-2/h3-14H,1-2H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIJFUHIOJYIKQ-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CS2)OC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CS2)OC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2-methoxybenzoate

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